3-Methoxy Ropinirole Hydrochloride
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Overview
Description
3-Methoxy Ropinirole Hydrochloride is a chemical compound with the molecular formula C17H27ClN2O2 and a molecular weight of 326.86 g/mol . It is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome . The addition of a methoxy group to the Ropinirole structure enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-Methoxy Ropinirole Hydrochloride involves several steps. One common method includes the reaction of a precursor compound with nitromethane, followed by reduction and alkylation to obtain the desired product . The industrial production of this compound often involves the use of multi-layer formulations and coating layers with polymers such as PEG, PVP, and HPMC to control the drug release profile .
Chemical Reactions Analysis
3-Methoxy Ropinirole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Common reducing agents like hydrogen gas in the presence of a catalyst can be used to reduce the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
3-Methoxy Ropinirole Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the study of dopamine receptor agonists and their interactions with various receptors.
Biology: The compound is used to investigate the biological pathways involved in dopamine signaling.
Medicine: It is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Industry: The compound is used in the development of controlled-release formulations for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy Ropinirole Hydrochloride involves its ability to selectively stimulate dopamine D2 and D3 receptors within the brain’s caudate-putamen system . This stimulation mimics the action of dopamine, leading to improved motor control and reduced symptoms in conditions like Parkinson’s disease .
Comparison with Similar Compounds
3-Methoxy Ropinirole Hydrochloride is similar to other dopamine agonists such as Pramipexole and Rotigotine. it has a higher affinity for D3 receptors compared to D2 receptors, making it more effective in certain therapeutic applications . Other similar compounds include:
Pramipexole: Another non-ergoline dopamine agonist with a different receptor affinity profile.
Rotigotine: A dopamine agonist used in transdermal patches for continuous drug delivery.
Properties
CAS No. |
1797131-21-5 |
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Molecular Formula |
C17H27ClN2O2 |
Molecular Weight |
326.865 |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-3-methoxy-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-4-10-19(11-5-2)12-9-13-7-6-8-14-15(13)16(21-3)17(20)18-14;/h6-8,16H,4-5,9-12H2,1-3H3,(H,18,20);1H |
InChI Key |
KEPXVQGMHOPXTA-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2C(C(=O)NC2=CC=C1)OC.Cl |
Synonyms |
4-[2-(Dipropylamino)ethyl]-3-methoxyindol-2-one Hydrochloride; |
Origin of Product |
United States |
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